N-(2-hydroxy-2-methylpropyl)guanidine
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Overview
Description
N-(2-hydroxy-2-methylpropyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and ability to form stable complexes with various molecules. This compound is characterized by the presence of a hydroxy group and a methyl group attached to the second carbon of the propyl chain, which is further connected to a guanidine moiety. The molecular formula of this compound is C5H13N3O.
Preparation Methods
The synthesis of N-(2-hydroxy-2-methylpropyl)guanidine can be achieved through several methods:
Classical Methods: One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine.
Transition Metal Catalysis: Recent developments have highlighted the use of transition metal-catalyzed guanidine synthesis.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
N-(2-hydroxy-2-methylpropyl)guanidine undergoes various chemical reactions, including:
Oxidation: Guanidines can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert guanidines to amines.
Substitution: Guanidines can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields urea derivatives, while reduction results in amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methylpropyl)guanidine involves its strong basicity and ability to form stable complexes with various molecules. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This compound can also act as a nucleophile in various chemical reactions, forming stable intermediates and products .
Comparison with Similar Compounds
N-(2-hydroxy-2-methylpropyl)guanidine can be compared with other guanidine derivatives:
N,N’-Disubstituted Guanidines: These compounds have two substituents on the guanidine nitrogen atoms and are used in similar applications, such as catalysis and medicinal chemistry.
Cyclic Guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines are cyclic guanidines with unique structural features and biological activities.
Thiourea Derivatives: These compounds are often used as guanidylating agents and have similar reactivity to guanidines.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(2-hydroxy-2-methylpropyl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-5(2,9)3-8-4(6)7/h9H,3H2,1-2H3,(H4,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMMEAUWUGXHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN=C(N)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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